5-[(2,5-Dimethylphenoxy)methyl]thiophene-2-carboxylic acid
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Overview
Description
5-[(2,5-Dimethylphenoxy)methyl]thiophene-2-carboxylic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .
Preparation Methods
The synthesis of 5-[(2,5-Dimethylphenoxy)methyl]thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene-2-carboxylic acid with 2,5-dimethylphenol in the presence of a suitable catalyst. The reaction conditions typically include heating the reactants under reflux in an organic solvent such as toluene or xylene .
Industrial production methods for thiophene derivatives often involve large-scale reactions using continuous flow reactors. These methods ensure high yield and purity of the final product while minimizing the production of by-products .
Chemical Reactions Analysis
5-[(2,5-Dimethylphenoxy)methyl]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield thiophene derivatives with reduced functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common for thiophene derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically results in the formation of sulfoxides or sulfones, while reduction yields thiophene derivatives with reduced functional groups .
Scientific Research Applications
5-[(2,5-Dimethylphenoxy)methyl]thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties, making it a potential candidate for drug development.
Medicine: Thiophene derivatives are explored for their therapeutic potential in treating various diseases, including cancer, infections, and inflammatory conditions.
Mechanism of Action
The mechanism of action of 5-[(2,5-Dimethylphenoxy)methyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
5-[(2,5-Dimethylphenoxy)methyl]thiophene-2-carboxylic acid can be compared with other thiophene derivatives such as:
Thiophene-2-carboxylic acid: A simpler thiophene derivative with similar chemical properties but different biological activities.
2,5-Dimethylthiophene: Another thiophene derivative with two methyl groups, which may exhibit different reactivity and applications.
Thiophene-3-carboxylic acid: A positional isomer of thiophene-2-carboxylic acid with distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activities compared to other thiophene derivatives .
Properties
Molecular Formula |
C14H14O3S |
---|---|
Molecular Weight |
262.33 g/mol |
IUPAC Name |
5-[(2,5-dimethylphenoxy)methyl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C14H14O3S/c1-9-3-4-10(2)12(7-9)17-8-11-5-6-13(18-11)14(15)16/h3-7H,8H2,1-2H3,(H,15,16) |
InChI Key |
QETBHKGQTUYGNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2=CC=C(S2)C(=O)O |
Origin of Product |
United States |
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